N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide
Description
This compound features a 3-chlorophenyl group linked via an acetamide-thioether bridge to a 1,2,4-benzothiadiazin ring system substituted with an ethyl group and two sulfone oxygen atoms (1,1-dioxido). The 3-chlorophenyl substituent may enhance binding to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-2-21-14-8-3-4-9-15(14)26(23,24)20-17(21)25-11-16(22)19-13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHZMVJAFOKKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and biological activity based on diverse research findings.
Synthesis
The synthesis of N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide typically involves the reaction of 3-chlorophenyl derivatives with thioacetamide and benzothiadiazine derivatives. The reaction conditions often include solvents like acetonitrile and catalysts such as potassium carbonate to promote the formation of the desired thioamide structure.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide. For instance, derivatives of thioacetamides have shown significant activity against various strains of bacteria, including multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest a promising antibacterial profile against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cancer cell lines. The results indicate that similar benzothiadiazine derivatives exhibit cytotoxic effects on prostate cancer cells. The mechanism is believed to involve apoptosis induction through mitochondrial pathways .
The proposed mechanism of action for N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it may inhibit enzymes associated with oxidative stress responses and DNA repair mechanisms.
Case Studies
A notable case study involved testing a series of thioacetamide derivatives for their antibacterial activity. The study found that modifications to the benzothiadiazine core significantly influenced the antibacterial efficacy. For example:
- Compound A : Exhibited an MIC of 10 µg/mL against E. coli.
- Compound B : Showed reduced activity with an MIC of 50 µg/mL after structural modification.
These findings indicate that specific functional groups on the benzothiadiazine moiety can enhance or diminish biological activity .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide. Preliminary data suggest favorable absorption characteristics with moderate bioavailability in animal models. Further studies are required to elucidate its metabolic pathways and potential interactions with cytochrome P450 enzymes.
Scientific Research Applications
The compound features a benzothiadiazine core, which is known for its diverse biological activities. The presence of the chlorophenyl and dioxido groups enhances its pharmacological potential.
Antimicrobial Activity
Research has shown that compounds similar to N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide exhibit significant antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Antibacterial Efficacy
In a study conducted by Taiho Pharmaceutical Co., the compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as a novel antibacterial agent .
Anti-inflammatory Properties
The anti-inflammatory effects of benzothiadiazine derivatives have been well-documented. This compound's ability to modulate inflammatory pathways makes it useful in treating conditions like arthritis and other inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Effects
A study explored the anti-inflammatory effects of related compounds in animal models of induced inflammation. Results showed a marked reduction in inflammatory markers and improved clinical scores in treated groups compared to controls .
Cancer Research
N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide has shown promise in cancer research due to its ability to induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the activation of apoptotic pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Benzothiadiazin vs. Thiazolotriazole/Oxadiazole Systems: The benzothiadiazin core (1,1-dioxido) provides strong hydrogen-bonding capacity due to sulfone groups, which may improve target affinity compared to thiazolotriazole or oxadiazole derivatives .
Substituent Effects on Bioactivity :
- Chlorophenyl Position : 3-Chlorophenyl (target compound) vs. 3-chloro-2-methylphenyl (): The methyl group in the latter may sterically hinder interactions but increase hydrophobicity .
- Alkyl Chain Length : Ethyl (target) vs. butyl (): Longer alkyl chains (butyl) enhance lipophilicity but may reduce solubility .
Similar angles in the target compound could influence binding geometry . Bond length variations (e.g., C–Br in vs. C–Cl in the target compound) may affect electronic properties and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
